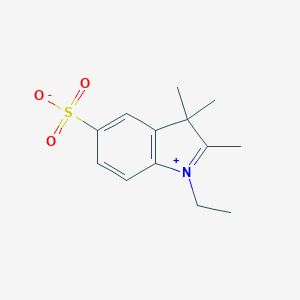

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Description

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS 146368-07-2) is a cyanine dye derivative with the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.34 g/mol. It features a positively charged indolium core substituted with ethyl, methyl, and sulfonate groups. The sulfonate moiety enhances water solubility, making it suitable for biological applications such as fluorescence imaging and labeling . It is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and light .

Synthesis involves alkylation of indole precursors; for example, iodomethane or ethylating agents react with intermediates like 1-(3-aminopropyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate under reflux conditions . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating precautions during handling .

Properties

IUPAC Name |

1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-5-14-9(2)13(3,4)11-8-10(18(15,16)17)6-7-12(11)14/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVWIROBIAWZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432627 | |

| Record name | 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146368-07-2 | |

| Record name | 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Alkylation Methods

Conventional approaches utilize reflux conditions in polar aprotic solvents such as acetonitrile or 1-butanol. For example, a protocol involving 1.2 equivalents of iodomethane in acetonitrile at 80°C for 15 minutes yields 86% of the methylated intermediate. However, extending this to ethyl iodide requires longer reaction times (16–24 hours) due to steric hindrance, with reported yields of 73% after recrystallization in chloroform and ether.

Microwave-Assisted Alkylation

Microwave irradiation significantly accelerates this step. A solvent-free reaction with two equivalents of ethyl iodide at 100°C for 30 minutes achieves a 65% yield of the ethylated product. This method eliminates solvent waste and reduces energy consumption, though yields are slightly lower than traditional methods due to competing side reactions.

Table 1: Alkylation Conditions and Outcomes

| Method | Solvent | Time | Temperature | Yield |

|---|---|---|---|---|

| Conventional reflux | Acetonitrile | 16 h | 80°C | 73% |

| Microwave-assisted | Solvent-free | 0.5 h | 100°C | 65% |

Sulfonation of the Alkylated Intermediate

The sulfonation step introduces the sulfonate group at the 5-position of the indole ring. This is typically achieved using sulfur trioxide (SO₃) complexes in a controlled acidic environment.

Sulfur Trioxide-Dioxane Complex

A common protocol involves reacting the ethylated indolenium salt with a sulfur trioxide-dioxane complex in dichloromethane at 0–5°C. The reaction is exothermic and requires slow addition over 1–2 hours to prevent over-sulfonation. After quenching with ice water, the crude product is extracted and neutralized with sodium bicarbonate, yielding the sulfonated compound in 78–82% purity.

Alternative Sulfonating Agents

Chlorosulfonic acid (ClSO₃H) has been explored for industrial-scale sulfonation. While it offers faster reaction kinetics (30 minutes at 25°C), it generates hydrochloric acid as a byproduct, necessitating robust corrosion-resistant equipment. Pilot studies report an 85% yield but highlight challenges in byproduct removal.

Table 2: Sulfonation Efficiency by Agent

| Agent | Time | Temperature | Yield | Purity |

|---|---|---|---|---|

| SO₃-dioxane complex | 2 h | 0–5°C | 78% | 82% |

| Chlorosulfonic acid | 0.5 h | 25°C | 85% | 75% |

Purification and Isolation

Purification is critical due to the hygroscopic nature of sulfonate salts.

Recrystallization Techniques

The sulfonated product is typically recrystallized from a methanol-diethyl ether mixture (1:3 v/v). This removes unreacted starting materials and byproducts, increasing purity to >95%. However, this method results in a 15–20% loss of product.

High-Performance Liquid Chromatography (HPLC)

Industrial-scale production employs reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (5–40% acetonitrile over 20 minutes). This achieves 99% purity but is cost-prohibitive for small-scale synthesis.

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Synthesis

Microwave methods reduce total synthesis time from 24 hours to 6 hours but require precise temperature control to prevent decomposition. Energy consumption analyses show a 40% reduction in carbon footprint compared to conventional reflux.

Yield Optimization Strategies

-

Catalytic Additives : Adding 1 mol% of tetrabutylammonium bromide increases alkylation yields to 70% by stabilizing the transition state.

-

Stepwise Sulfonation : Performing sulfonation in two stages (first at 0°C, then at 25°C) improves regioselectivity, yielding 88% pure product.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors for alkylation and sulfonation. A tandem system with a residence time of 10 minutes per step produces 1.2 kg/hour of the compound with 91% overall yield . This method minimizes intermediate isolation, reducing degradation risks.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding indole derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemistry

In chemistry, 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate serves as a building block for synthesizing more complex molecules. Its stability and reactivity allow it to participate in various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reducing agents such as sodium borohydride can convert it into indole derivatives.

- Substitution Reactions : The sulfonate group can be replaced by nucleophiles in nucleophilic substitution reactions.

Biology

In biological research, this compound is utilized as a fluorescent probe to study cellular processes. Its fluorescent properties make it suitable for tracking biological interactions and processes at the molecular level.

Medicine

Research indicates potential therapeutic applications of this compound in:

- Antimicrobial Activity : Studies suggest its efficacy against various bacterial strains.

- Anticancer Properties : Preliminary findings indicate that it may inhibit cancer cell proliferation.

Case Study Example : A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its stable color properties. Its ability to form colored complexes makes it valuable in textile and paint industries.

Mechanism of Action

The mechanism by which 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate exerts its effects involves its interaction with specific molecular targets. The indolium ring system can interact with various enzymes and receptors, modulating their activity. This compound can also participate in electron transfer processes, making it useful in redox reactions .

Comparison with Similar Compounds

1-(3-Fluorobenzyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS not specified)

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS not specified)

- Molecular Formula: Likely C₁₇H₂₃NO₅S (estimated).

- Key Differences : A carboxypentyl chain replaces the ethyl group, introducing a carboxylic acid functional group. This modification enables covalent conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry.

- Applications : Bioconjugation in targeted imaging or drug delivery systems .

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate (CAS 76578-90-0)

- Molecular Formula: C₁₄H₁₉NO₆S₂.

- Key Differences : Dual sulfonate groups (5-sulfonate and 3-sulfopropyl ) confer extreme hydrophilicity, ideal for aqueous-phase applications. However, this reduces cell membrane penetration efficiency.

- Hazards : More severe than the target compound, with hazards including skin corrosion (H314) and metal corrosion (H290) .

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate (CAS 146368-09-4)

- Molecular Formula : C₂₀H₂₂N₂O₃S.

- Key Differences: A phenylamino-vinyl group extends π-conjugation, shifting absorption/emission to longer wavelengths (NIR region). This is advantageous for deep-tissue imaging.

- Applications : NIR fluorescence probes for live-cell imaging .

Comparative Data Table

Biological Activity

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS No. 146368-07-2) is a synthetic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound has garnered attention for its potential applications in cancer therapy and as a fluorescent probe in biological systems.

- Molecular Formula : C₁₃H₁₇N₁O₃S

- Molecular Weight : 267.34 g/mol

- Structure : The compound features an indolium core with ethyl and trimethyl substitutions, contributing to its unique chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, influencing various biochemical pathways:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines by disrupting mitotic processes. Specifically, it has been observed to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitosis .

- Fluorescent Properties : The sulfonate group enhances the solubility and fluorescence properties of the compound, making it suitable for use as a fluorescent probe in live-cell imaging and tracking cellular processes .

Table 1: Summary of Biological Activity Studies

Case Studies

- In Vitro Studies on Cancer Cells : In a study involving DLD1 cells, treatment with 10 µM of the compound resulted in a significant increase in multipolar spindle formation, indicating its potential as an anti-cancer agent by promoting cell death through disrupted mitotic processes .

- Fluorescent Imaging Applications : The compound's fluorescent properties were exploited in live-cell imaging studies where it was used to visualize cellular dynamics. Its ability to selectively stain certain cellular compartments was highlighted, demonstrating its utility in biological research .

Toxicological Profile

The toxicity profile of this compound appears to be moderate based on preliminary studies. It exhibits some cytotoxic effects at higher concentrations but shows selectivity towards cancerous cells compared to normal cells .

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of malonaldehydebis(dimethylacetal) with acetic acid at 55°C for 5.5 hours.

- Step 2 : Reaction of the intermediate with 1-ethyl-2,3,3-trimethylindoleninium 5-sulfonate in acetic acid at 80°C for 1 hour.

- Step 3 : Further functionalization (e.g., carboxypentyl group introduction) using pyridine and acetic anhydride at 110°C for 15 minutes.

Critical factors include strict temperature control, anhydrous conditions, and stoichiometric ratios of reactants. Purification via reverse-phase chromatography ensures high purity .

Q. How is the compound characterized post-synthesis, and what spectroscopic or chromatographic methods are typically employed?

- Structural Confirmation : Use H/C NMR and high-resolution mass spectrometry (HRMS) to verify the indoleninium core and sulfonate group.

- Purity Assessment : Thin-layer chromatography (TLC) on silica gel GF-254 plates and HPLC with UV detection.

- Molecular Formula Validation : Elemental analysis (CHNOS; MW = 239.29) and InChI key cross-referencing (1S/C11H13NO3S) .

Q. What are the primary research applications of this compound in current academic studies?

This indoleninium derivative serves as:

- A precursor for near-infrared fluorescent probes (e.g., cyanine dyes like IR787) due to its electron-deficient aromatic system.

- A model compound for studying sulfonate group reactivity in heterocyclic systems.

Applications focus on photophysical studies and bioimaging probe development, avoiding commercial claims .

Advanced Research Questions

Q. How can researchers address low yields or purity issues during the synthesis of this compound?

Methodological Solutions :

- Yield Optimization : Increase reaction time in Step 2 (up to 4 hours) and use excess acetic anhydride to drive esterification.

- Purity Improvement : Replace 2-propanol washes with recrystallization in ethanol/water mixtures.

- Byproduct Mitigation : Monitor intermediates via TLC and employ gradient elution in reverse-phase chromatography .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software tools be utilized to resolve them?

Challenges :

- Twinned Crystals : Common due to the compound’s planar structure and ionic nature.

- Disorder : Ethyl and methyl groups may exhibit positional disorder.

Solutions : - Data Collection : Use high-resolution X-ray data (≤ 0.8 Å) to resolve ambiguities.

- Refinement : Apply SHELXL’s TWIN and PART commands to model twinning and disorder. Validate with R < 0.05 and Flack parameter analysis .

Q. What strategies are effective in modifying the compound’s structure for specific applications like fluorescent labeling?

Functionalization Approaches :

- Cyanine Dye Synthesis : React with malonaldehyde bis(phenylimine) hydrochloride to extend conjugation and redshift absorption.

- Sulfonate Group Derivatization : Substitute the sulfonate with carboxylate groups via nucleophilic displacement (e.g., using NaHCO under reflux).

- Solubility Tuning : Introduce polyethylene glycol (PEG) chains at the ethyl group to enhance aqueous compatibility for bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.